N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide is a complex organic compound that integrates multiple heterocyclic moieties, specifically pyridine and thiazole structures, into a benzamide framework. This compound is of interest in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties. The presence of thiazole and pyridine rings suggests that this compound may interact with biological targets in unique ways, making it a candidate for further pharmacological investigations.
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide falls under the category of heterocyclic compounds, specifically those containing nitrogen and sulfur in their rings. It is classified as a benzamide derivative due to the presence of the amide functional group attached to a benzene ring.
The synthesis of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide typically involves several key steps:
The synthetic routes often require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular structure of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide consists of:
The molecular formula for this compound is CHNOS, indicating a complex structure with multiple functional groups that may contribute to its biological activity.
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide can undergo various chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones while substitution could introduce various functional groups such as halides or amines.
The mechanism of action for N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide is not fully elucidated but is believed to involve interactions with specific biological targets:
In vitro studies have demonstrated that derivatives containing thiazole rings exhibit significant cytotoxicity against various cancer cell lines, indicating that this compound may follow similar pathways .
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide is expected to exhibit moderate solubility in common organic solvents due to its polar functional groups. Its melting point and boiling point would need to be determined experimentally.
This compound is likely stable under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of nitrogen-containing heterocycles. Its reactivity profile suggests potential for further derivatization through electrophilic substitution or nucleophilic attack at specific sites on the molecule .
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yloxy]benzamide has several promising applications in scientific research:
This compound represents a valuable target for further research aimed at developing new therapeutic agents with enhanced efficacy against infectious diseases and cancer.
N-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide represents a structurally sophisticated hybrid molecule integrating three key heterocyclic systems: a central benzamide core, a pyridine-substituted thiazole, and a thiazolyloxy pendant. The IUPAC name systematically describes its connectivity: the parent benzamide is substituted at the para-position with a thiazol-2-yloxy group (C₁₀H₆N₈O₂S₂) and the amide nitrogen is linked to a 4-(pyridin-3-yl)thiazol-2-yl moiety (C₈H₅N₂S). This architecture classifies it within the N-(thiazol-2-yl)benzamide family, a scaffold recurrent in medicinal chemistry due to its conformational rigidity and hydrogen-bonding capabilities .
Table 1: Core Heterocyclic Systems in the Compound
Heterocycle | Position | Role in Structure |
---|---|---|
Benzamide | Central core | Scaffold for substitutions |
4-(Pyridin-3-yl)thiazole | N-linked to amide | Bidentate pharmacophore |
Thiazol-2-yl | C4-substituent on benzamide | Electron-withdrawing modulator |
The compound emerged from iterative optimization of N-(thiazol-2-yl)benzamide derivatives, spurred by seminal work in the mid-2010s on thiazole-based kinase inhibitors. Patents filed between 2015–2018 (e.g., WO2016091776A1) first documented structurally analogous hybrids targeting oncological and inflammatory pathways . Its design leverages bioisosteric principles: the thiazolyloxy group replaces traditional sulfonamide or alkoxy linkers to enhance metabolic stability, while the pyridin-3-yl-thiazole moiety mimics ATP-binding motifs in kinase domains [10]. Synthetic routes typically involve:
This compound addresses historical limitations of earlier benzamide-thiazole derivatives, such as poor solubility (e.g., EVT-3080097) or limited target engagement breadth, by balancing lipophilicity (predicted cLogP ~2.5) and polar surface area (~90 Ų) [7].
N-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide exemplifies rational polypharmacology through its multi-engagement of disease-relevant targets:
Table 2: Pharmacological Profiles of Analogous Compounds
Analog Structure | Primary Target | Reported Activity | Source |
---|---|---|---|
4-(Thiazol-2-yloxy)-N-(thiazolo[3,2-b]triazolyl)benzamide | Tubulin | Antiproliferative (IC₅₀: 0.28 µg/mL, MCF-7) | |
3,4-Dichloro-N-[4-(pyridin-3-yl)thiazol-2-yl]benzamide | FAK kinase | Anti-metastatic (EC₅₀: 10.79 µM, HEPG2) | [10] |
N-(4-Cyclopropylthiazol-2-yl)-3-(pyridin-2-yloxy)benzamide | Bcl-xL | Pro-apoptotic (Kᵢ: <100 nM) | [7] |
The compound’s modular design enables "target-hopping" – minor substitutions (e.g., pyridin-3-yl → pyridin-2-yl) redirect selectivity from kinases to tubulin or protease targets, underscoring its versatility in hit-to-lead campaigns [10].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: